5-Butoxy-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a butoxy group, a trifluoromethyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the butoxy and trifluoromethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dihydroisoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, while the dihydroisoxazole ring can participate in various chemical reactions. These interactions can modulate biological pathways and lead to desired effects.
Comparison with Similar Compounds
Similar Compounds
5-butoxy-3,3-bis(trifluoromethyl)-1,2-dithiolane: Similar in structure but contains a dithiolane ring instead of a dihydroisoxazole ring.
3,4-dichloro-5-hydroxy-2(5H)-furanone: Contains a furanone ring and different functional groups.
Uniqueness
5-butoxy-3-(trifluoromethyl)-4,5-dihydroisoxazole is unique due to its combination of a butoxy group, a trifluoromethyl group, and a dihydroisoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
32990-23-1 |
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Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
5-butoxy-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H12F3NO2/c1-2-3-4-13-7-5-6(12-14-7)8(9,10)11/h7H,2-5H2,1H3 |
InChI Key |
GFORBNVYSDCOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
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